Carbamate derivative 9
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Overview
Description
Carbamate derivative 9 is a member of the carbamate family, which are organic compounds characterized by the presence of a carbamate group (-O-CO-NH-). These compounds are derived from carbamic acid and have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamate derivative 9 can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols to form carbamate esters . Another method is the Curtius rearrangement, where isocyanates formed are reacted with alcohols . Additionally, carbamates can be synthesized by the reaction of chloroformates with amines .
Industrial Production Methods
Industrial production of this compound often involves the use of carbon dioxide and ammonia to form ammonium carbamate, which can then be converted to the desired carbamate derivative through various chemical reactions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbamate derivative 9 undergoes several types of chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamoyl radicals, which can further react to form various products.
Reduction: Reduction of carbamates can lead to the formation of amines and alcohols.
Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbamoyl radicals, while reduction can produce amines and alcohols .
Scientific Research Applications
Carbamate derivative 9 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbamate derivative 9 involves its interaction with specific molecular targets. For example, carbamate derivatives can inhibit enzymes such as cholinesterase, leading to increased levels of neurotransmitters like acetylcholine . This inhibition occurs through the formation of a covalent bond between the carbamate group and the active site of the enzyme .
Comparison with Similar Compounds
Carbamate derivative 9 can be compared with other similar compounds, such as:
Carbamic acid: A simpler compound with similar functional groups.
Ammonium carbamate: A related compound used in the production of carbamate derivatives.
Bendiocarb: A carbamate pesticide with similar chemical properties.
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Oxamyl: A carbamate insecticide with similar applications.
Propoxur: A carbamate insecticide with similar chemical structure.
Urethane: A compound with similar functional groups and applications.
This compound is unique due to its specific chemical structure and the range of applications it offers in various fields.
Properties
Molecular Formula |
C18H23F3N2O6S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (3R)-3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H23F3N2O6S/c19-18(20,21)15(11-24)29-16(25)23-8-6-17(7-9-23)10-13(12-28-17)22-30(26,27)14-4-2-1-3-5-14/h1-5,13,15,22,24H,6-12H2/t13-,15-/m1/s1 |
InChI Key |
KBPUJKKMMQDFKB-UKRRQHHQSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@H](CO2)NS(=O)(=O)C3=CC=CC=C3)C(=O)O[C@H](CO)C(F)(F)F |
Canonical SMILES |
C1CN(CCC12CC(CO2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OC(CO)C(F)(F)F |
Origin of Product |
United States |
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